1,8-Dimethoxynaphthalene
Overview
Description
1,8-Dimethoxynaphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, where two methoxy groups are substituted at the 1 and 8 positions of the naphthalene ring. This compound is known for its interesting chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
1,8-Dimethoxynaphthalene is a phytotoxic compound produced by the endophytic fungus Daldinia eschscholtzii . Its primary targets are the mitochondria in the cells of certain plant species . The mitochondria play a crucial role in energy production, and by targeting them, this compound can disrupt the normal functioning of the plant cells .
Mode of Action
The compound interacts with its targets by inhibiting the basal oxygen consumption rate in isolated mitochondria from the seedlings of the plant species Medicago sativa . This inhibition leads to serious damage to the mitochondrial membrane potential, causing significant disruption in the energy production process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway, which is responsible for ATP production in the mitochondria . By inhibiting oxygen consumption, the compound disrupts this pathway, leading to a decrease in ATP production and thus, energy availability for the plant cells .
Result of Action
The primary result of the action of this compound is the inhibition of growth in the targeted plant species . This is due to the disruption of energy production in the plant cells, which affects various cellular processes and ultimately leads to growth inhibition .
Biochemical Analysis
Cellular Effects
A study on a similar compound, 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione, showed that it induced apoptotic cell death in liver cancer cells by increasing cellular reactive oxygen species levels .
Molecular Mechanism
The molecular mechanism of action of 1,8-Dimethoxynaphthalene is not well-understood. Given its structural similarity to naphthalene, it may interact with biological molecules through pi-pi stacking or hydrophobic interactions. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It’s not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dimethoxynaphthalene can be synthesized through several methods. One common method involves the methylation of 1,8-dihydroxynaphthalene. The reaction typically uses methyl iodide (CH3I) as the methylating agent and a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it back to 1,8-dihydroxynaphthalene.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 1,8-Dihydroxynaphthalene
Substitution: Various substituted naphthalenes depending on the reagent used
Scientific Research Applications
1,8-Dimethoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethoxynaphthalene
- 1,8-Dihydroxynaphthalene
- 1,8-Dibromonaphthalene
Uniqueness
1,8-Dimethoxynaphthalene is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. Compared to 1,4-dimethoxynaphthalene, the 1,8-isomer has different steric and electronic effects, leading to distinct reactivity patterns. Additionally, its antioxidant properties make it a valuable compound in biological and medical research.
Properties
IUPAC Name |
1,8-dimethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPDMEIIZPOYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398459 | |
Record name | 1,8-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-66-8 | |
Record name | 1,8-Dimethoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10075-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene, 1,8-dimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1,8-Dimethoxynaphthalene against the coffee pathogen Mycena citricolor?
A: Research suggests that this compound, released as a volatile organic compound (VOC) by the fungus Daldinia eschscholtzii, inhibits Mycena citricolor growth. Specifically, it appears to damage the pathogen's pseudopilei, which are crucial for spore production and dispersal. While the exact mechanism is not fully understood, scanning electron microscopy confirmed structural damage to the pseudopilei after exposure to this compound. []
Q2: Besides its antifungal activity, are there other biological activities associated with this compound?
A: Yes, this compound demonstrated antiproliferative activity by inhibiting the growth of Raw 264.7 and THP-1 cancer cell lines. [] Additionally, it inhibited the biosynthesis of dihydroxynaphthalene (DHN) melanin in a study exploring fungal melanin biosynthesis inhibitors. []
Q3: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol. []
Q4: Are there any studies investigating the structure of this compound?
A: Yes, X-ray crystallography studies revealed a close proximity between the oxygen atoms of the two methoxy groups in the this compound molecule. This proximity induces a slight deformation in the naphthalene structure. Interestingly, despite the deformation, the bond lengths remain unaffected, and the O…O distances are similar to those observed in other compounds with similar structural features. This observation suggests an anisotropic nature of O…O interactions in this system. []
Q5: Has this compound been isolated from natural sources?
A: Yes, this compound has been found in various fungi, including Xylaria sp., [] a marine fungus (No. 3920), [] Cladosporium sp. JJM22, [] Daldinia eschscholtzii PSU-STD57, [] Nodulisporium sp. A4, [] and Leptographium wageneri var. pseudotsugae. [] It has also been isolated from the rhizomes of the plant Asphodelus tenuifolius. []
Q6: What spectroscopic data are available for characterizing this compound?
A: The structure of this compound has been elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , , ]
Q7: Have there been studies on the interaction of this compound with light?
A: Yes, research has investigated the fluorescence quenching of this compound in its excited singlet state upon interaction with various organic compounds. [] This suggests potential applications in areas like photochemistry or as a fluorescent probe.
Q8: Are there any known synthetic routes for producing this compound?
A: While isolation from natural sources is common, this compound can be synthesized. One reported method involves the alumina-catalyzed cyclodimerization of specific 4-hydroxymethyl derivatives of naphthalene compounds. []
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